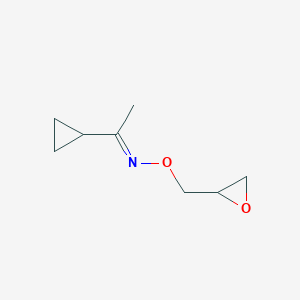
(E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime is a complex organic compound that features a cyclopropyl group, an ethanone moiety, and an oxime functional group attached to an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime typically involves multiple steps:
Formation of the Cyclopropylethanone: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.
Oxime Formation: The ethanone group is then converted to an oxime by reacting with hydroxylamine under acidic or basic conditions.
Oxirane Ring Formation: The final step involves the formation of the oxirane ring, which can be done through an epoxidation reaction using a peracid such as m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to a nitroso compound using oxidizing agents like hydrogen peroxide.
Reduction: The oxime can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oxirane derivatives.
Scientific Research Applications
(E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime involves its reactive functional groups:
Oxirane Ring: The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various adducts.
Oxime Group: The oxime group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylethanone derivatives: Compounds with similar cyclopropyl and ethanone structures.
Oxirane derivatives: Compounds containing oxirane rings, such as epoxides.
Oxime derivatives: Compounds with oxime functional groups, such as aldoximes and ketoximes.
Uniqueness
(E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime is unique due to the combination of its cyclopropyl, ethanone, oxime, and oxirane functionalities
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(E)-1-cyclopropyl-N-(oxiran-2-ylmethoxy)ethanimine |
InChI |
InChI=1S/C8H13NO2/c1-6(7-2-3-7)9-11-5-8-4-10-8/h7-8H,2-5H2,1H3/b9-6+ |
InChI Key |
VUKBRMKUMYFIKK-RMKNXTFCSA-N |
Isomeric SMILES |
C/C(=N\OCC1CO1)/C2CC2 |
Canonical SMILES |
CC(=NOCC1CO1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


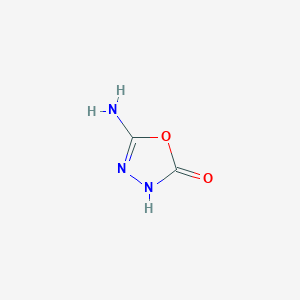
![3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole](/img/structure/B12977246.png)
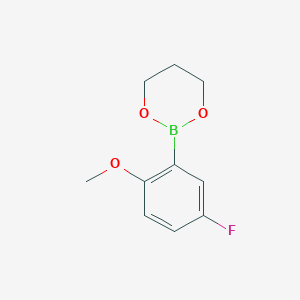
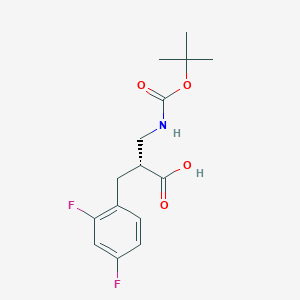

![Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12977277.png)
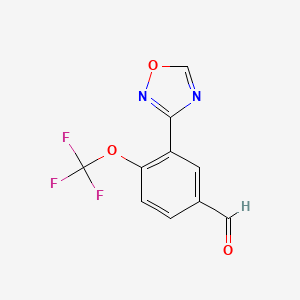

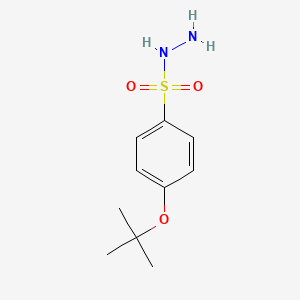
![(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B12977304.png)
![Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate](/img/structure/B12977321.png)
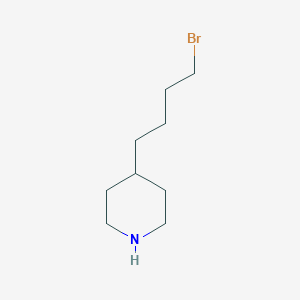
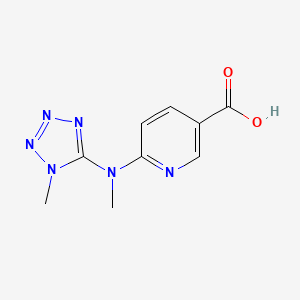
![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)
